Product packaging for alpha-Tocopherol phosphate disodium salt(Cat. No.:CAS No. 90940-45-7)

alpha-Tocopherol phosphate disodium salt

Cat. No.: B1146636
CAS No.: 90940-45-7
M. Wt: 554.65
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Description

Contextualization within Tocopherol Derivatives and Endogenous Metabolites

Alpha-tocopherol (B171835) phosphate (B84403) belongs to the broader family of tocopherols (B72186) and their derivatives, which are essential fat-soluble compounds with antioxidant properties. nih.gov The vitamin E family comprises eight naturally occurring forms: four tocopherols (alpha-, beta-, gamma-, and delta-) and four tocotrienols, which differ in the number and position of methyl groups on their chromanol ring and the saturation of their side chain. researchgate.net

To enhance stability and explore different biological activities, various synthetic derivatives of alpha-tocopherol have been developed. These primarily include esterified forms such as alpha-tocopheryl acetate (B1210297) and alpha-tocopheryl succinate (B1194679), which are often used in supplements and cosmetics due to their increased resistance to oxidation. nih.govwikipedia.org These esters are typically hydrolyzed in the body to release the active alpha-tocopherol. nih.gov

Alpha-tocopherol phosphate stands out as it is not only a synthetic derivative but also a naturally occurring metabolite found in human and animal tissues, including the liver and adipose tissue, as well as in a variety of foods. researchgate.netresearchgate.net This discovery challenged the long-held view of alpha-tocopherol as the sole active form of vitamin E in tissues and suggested that its phosphorylated form may have unique biological functions. researchgate.netnih.gov Unlike the fat-soluble nature of alpha-tocopherol, alpha-tocopherol phosphate is water-soluble, a characteristic that influences its distribution and potential roles within the aqueous environments of cells and tissues. nih.gov

Historical Perspective on the Discovery and Initial Academic Investigations of Tocopherol Phosphates

The journey of tocopherol phosphates in scientific research began long before their identification as endogenous molecules. The initial synthesis and investigation of alpha-tocopherol phosphate date back to the 1940s. researchgate.net Early research focused on creating more stable, water-soluble forms of vitamin E for various applications. These synthetic derivatives were primarily explored for their potential as a pro-vitamin E, capable of releasing alpha-tocopherol in the body. rsc.org

For decades, tocopherol phosphates were largely considered synthetic compounds with limited research interest beyond their role as a source of vitamin E. However, the landscape of vitamin E research shifted dramatically with the discovery of endogenous alpha-tocopheryl phosphate in the early 2000s. researchgate.netnih.gov This finding was initially met with some debate regarding its concentration and physiological relevance. rsc.org The detection of this molecule in biological tissues was challenging because standard methods for purifying alpha-tocopherol did not isolate its phosphorylated counterpart, leading to it being overlooked in earlier studies. nih.gov The development of new analytical techniques was crucial in confirming its presence in biological samples. researchgate.net This rediscovery of alpha-tocopheryl phosphate as a natural metabolite reignited academic investigation, prompting a re-examination of its biological significance beyond that of a simple precursor. researchgate.net

Significance of Phosphorylated Tocopherols in Contemporary Biochemical and Cellular Research

The recognition of alpha-tocopherol phosphate as a naturally occurring molecule has opened new avenues in biochemical and cellular research, revealing functions that are distinct from the antioxidant properties of alpha-tocopherol. nih.govnih.gov Contemporary studies have established that phosphorylated tocopherols are not just storage or transport forms of vitamin E but are active signaling molecules that can modulate a variety of cellular processes. nih.gov

Research has demonstrated that alpha-tocopherol phosphate can influence cell proliferation, apoptosis, and inflammation, often with greater potency than alpha-tocopherol itself. nih.govresearchgate.net A key area of investigation is its role in modulating signal transduction pathways. For instance, alpha-tocopherol phosphate has been shown to affect the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and growth. nih.govresearchgate.net Interestingly, alpha-tocopherol and alpha-tocopheryl phosphate can have antagonistic effects on this pathway. nih.gov

Furthermore, studies utilizing gene expression microarrays have revealed that alpha-tocopheryl phosphate regulates a larger number of genes compared to alpha-tocopherol, suggesting a broader impact on cellular function. nih.govresearchgate.net One notable finding is the induction of vascular endothelial growth factor (VEGF) expression by alpha-tocopheryl phosphate, a critical factor in angiogenesis and tissue homeostasis. researchgate.net This has led to investigations into its potential therapeutic applications in conditions where angiogenesis is beneficial. The differential effects of alpha-tocopherol and its phosphorylated form on gene expression underscore the unique biological roles of this endogenous metabolite. researchgate.net

Comparative Effects of Alpha-Tocopherol and Alpha-Tocopheryl Phosphate on Gene Expression in THP-1 Monocytes

GeneEffect of Alpha-TocopherolEffect of Alpha-Tocopheryl Phosphate
CD36 No significant effectInhibition of surface expression
VEGF No significant effectInduction of expression
Cell Proliferation Slight increaseInhibition

This table summarizes the differential effects of alpha-tocopherol (αT) and alpha-tocopheryl phosphate (αTP) on specific cellular processes and gene expression in THP-1 monocytes, based on findings from academic research. nih.govresearchgate.net

Levels of α-Tocopherol and α-Tocopheryl Phosphate in Selected Foods

Food Itemα-Tocopherol (µg/g)α-Tocopheryl Phosphate (ng/g)
Almonds 241.01.2
Spinach 18.90.8
Olive Oil 120.0Not Detected
Avocado 33.01.5
Eggs 11.20.3

This table presents the approximate levels of α-Tocopherol and α-Tocopheryl Phosphate found in various food sources, highlighting the significantly lower concentrations of the phosphorylated form. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₉H₄₉Na₂O₅P B1146636 alpha-Tocopherol phosphate disodium salt CAS No. 90940-45-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;dihydrogen phosphate;(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2.2Na.H3O4P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29;;;1-5(2,3)4/h20-22,30H,9-19H2,1-8H3;;;(H3,1,2,3,4)/q;2*+1;/p-2/t21-,22-,29-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNSAZAABCQIFP-TXSQEWSBSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1[O-])C)C.OP(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1[O-])C)C.OP(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51Na2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920047
Record name Sodium dihydrogen phosphate 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-olate (2/1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90940-45-7
Record name EINECS 292-690-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090940457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium dihydrogen phosphate 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-olate (2/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium dihydrogen phosphate [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-olate
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Synthetic Methodologies and Chemical Derivatization of Alpha Tocopherol Phosphate

Phosphorylation Strategies for Tocopherols (B72186)

The addition of a phosphate (B84403) group to the hydroxyl moiety of the tocopherol chromanol ring is the key transformation in producing tocopheryl phosphates. This can be achieved through various chemical and enzymatic routes.

Chemical synthesis offers robust and scalable methods for the production of alpha-tocopherol (B171835) phosphate. These routes typically involve the reaction of alpha-tocopherol with a suitable phosphorylating agent.

Direct esterification using phosphoric acid or its derivatives is a common strategy. One published protocol involves reacting alpha-tocopherol with phosphoric anhydride (B1165640) at elevated temperatures (70–85 °C). rsc.org This reaction initially produces a mixture of alpha-tocopherol phosphate and tocopheryl pyrophosphates. rsc.org A subsequent hydrolysis step with water at 100 °C converts the pyrophosphates into a solution containing alpha-tocopherol phosphate (TP), di-tocopheryl phosphate (T2P), and phosphoric acid. rsc.org The desired alpha-tocopherol phosphate disodium (B8443419) salt is then isolated through a series of alkalization and precipitation steps. rsc.org The process first uses sodium hydroxide (B78521) to form the sodium salts of TP and sodium phosphate; the insoluble sodium phosphate is then removed by centrifugation after adding ethanol. rsc.org Further alkalization precipitates the target compound, disodium alpha-tocopherol phosphate. rsc.org

Phosphorus oxychloride (POCl₃) is a widely used and efficient phosphorylating agent in organic synthesis for reacting with alcohols and phenols. researchgate.netresearchgate.net It is frequently employed for the synthesis of various phosphate esters. researchgate.netrsc.org In this context, it serves as a potent reagent for the phosphorylation of the phenolic hydroxyl group on the chromanol ring of alpha-tocopherol. The reaction typically involves the activation of the hydroxyl group followed by the introduction of the phosphate moiety. Phosphorus oxychloride's utility extends to various chemical transformations, including chlorination and cyclization reactions, highlighting its versatility as a reagent. researchgate.net

Phase transfer catalysis (PTC) provides a method for reacting water-insoluble compounds like alpha-tocopherol with water-soluble reagents. This technique has been successfully applied to the phosphorylation of phenols. One method describes the preparation of alpha-tocopheryl phosphate using a phase transfer catalyzed phosphorylation approach within a two-phase system, demonstrating an effective route for synthesizing this derivative under mild conditions.

Interactive Table 1: Comparison of Chemical Synthesis Routes for Alpha-Tocopherol Phosphate

Method Primary Reagents Key Process Steps Primary Products Reference
Esterification with Phosphoric Anhydride α-Tocopherol, Phosphoric Anhydride (P₄O₁₀) 1. Reaction at 70-85°C. 2. Hydrolysis with water. 3. Alkalization and precipitation with NaOH/Ethanol. α-Tocopherol phosphate, Di-tocopheryl phosphate rsc.org
Phosphorylation with Phosphorus Oxychloride α-Tocopherol, Phosphorus Oxychloride (POCl₃) Reaction of the phenolic hydroxyl group with POCl₃, often in the presence of a base. α-Tocopherol phosphate researchgate.netrsc.org
Phase Transfer Catalysis α-Tocopherol, Phosphorylating Agent Reaction in a two-phase system (e.g., organic/aqueous) with a phase transfer catalyst. α-Tocopherol phosphate

While chemical synthesis is well-established, enzymatic methods offer high specificity and milder reaction conditions. The existence of alpha-tocopherol phosphate in tissues suggests that enzymes capable of phosphorylating alpha-tocopherol and dephosphorylating its phosphate form exist in vivo. nih.govnih.govresearchgate.net However, the specific enzymes responsible for a direct "alpha-tocopherol kinase" activity in cells have not yet been purified or definitively identified. nih.govrsc.org

Research into the biosynthesis of tocopherols in plants has, however, identified critical enzymatic phosphorylation steps. These investigations provide a model for how such transformations occur in nature.

Phytol (B49457) Kinase (VTE5): In Arabidopsis, the VTE5 gene encodes a phytol kinase. oup.com This enzyme catalyzes the CTP-dependent phosphorylation of free phytol, which is released during chlorophyll (B73375) degradation. oup.com

Phytyl-Phosphate Kinase (VTE6): A second phosphorylation reaction, catalyzed by phytyl-phosphate kinase (VTE6), converts phytyl-phosphate to phytyl-diphosphate (PDP). oup.com This PDP molecule is a crucial precursor that can then be utilized for the biosynthesis of tocopherols. oup.com

These findings confirm that enzymatic pathways for phosphorylating tocopherol precursors are well-established in plants. oup.com Although these enzymes act on precursors rather than the final alpha-tocopherol molecule, their existence lends support to the hypothesis that direct enzymatic phosphorylation of alpha-tocopherol is feasible. This is further supported by the successful use of lipases to synthesize other vitamin E esters, such as alpha-tocopherol acetate (B1210297) and succinate (B1194679), demonstrating that enzymes can indeed modify the tocopherol structure. mdpi.com

Interactive Table 2: Investigated Enzymes in Tocopherol Precursor Phosphorylation

Enzyme Gene Function Substrate Product Reference
Phytol Kinase VTE5 Phosphorylates free phytol Phytol Phytyl-phosphate oup.com
Phytyl-Phosphate Kinase VTE6 Phosphorylates phytyl-phosphate Phytyl-phosphate Phytyl-diphosphate (PDP) oup.com

Chemical Synthesis Routes for Alpha-Tocopherol Phosphate

Derivatization of Alpha-Tocopherol Phosphate for Research Applications

Further chemical modification of alpha-tocopherol phosphate itself is a key strategy for creating molecular tools to probe its specific biological functions. By altering the structure, researchers can modulate properties like solubility, stability, or interaction with cellular components to better understand its mechanism of action.

One notable derivative formed during the synthesis of alpha-tocopherol phosphate (TP) is di-tocopheryl phosphate (T2P) , where a single phosphate molecule is esterified with two tocopherol moieties. rsc.org Formulations referred to as mixed tocopheryl phosphates (MTP) often contain a mixture of alpha-tocopheryl phosphate and di-alpha-tocopheryl phosphate. industrialchemicals.gov.au

While literature specifically detailing the use of alpha-tocopherol phosphate as a starting material for extensive further derivatization is limited, the rationale for such work can be inferred from studies on alpha-tocopherol itself. For example, a non-antioxidant analog of alpha-tocopherol, 6-hydroxymethyl α-tocopherol (6-HMTC), was synthesized to investigate the vitamin's gene-regulatory activities independent of its radical-scavenging properties. nih.gov This approach allows for the decoupling of different biological effects. Similarly, derivatizing alpha-tocopherol phosphate could yield novel compounds for studying its roles in cell signaling and gene expression, distinct from both its precursor, alpha-tocopherol, and its own inherent properties. nih.govmedchemexpress.com

Synthesis of Deuterated Forms for Metabolic Tracing in Research Models

The synthesis of deuterated forms of alpha-tocopherol and its derivatives is a critical tool for studying the biokinetics, metabolism, and distribution of vitamin E in biological systems. Isotope labeling with deuterium (B1214612) (²H) allows researchers to distinguish exogenously supplied tocopherols from the endogenous pool, providing precise measurements of uptake, distribution, and turnover in various tissues.

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to measure the levels of deuterated tocopherols in biological samples. researchgate.net This method requires a derivatization step, typically silylation, to increase the volatility of the tocopherol molecules for analysis. researchgate.net

A specific example of the application of deuterated α-TP involves the synthesis of α-TP with a deuterated methyl group (CD₃) on the chroman ring. This labeled compound has been used to measure the uptake, hydrolysis, and antioxidant action of α-TP in cell cultures and in mice, demonstrating that α-TP can be taken up by cells and hydrolyzed to α-tocopherol.

The synthesis of deuterated vitamin A analogs has been achieved through methods like the modified Wittig-Horner synthesis, where deuterium is introduced via base-catalyzed exchange into intermediate compounds. researchgate.net Similar strategies can be applied to the synthesis of deuterated alpha-tocopherol precursors, which can then be phosphorylated to yield deuterated α-TP.

Table 2: Research Applications of Deuterated Alpha-Tocopherol Phosphate

Research Area Deuterated Compound Used Analytical Method Key Finding
Biokinetics and Bioavailability Deuterated RRR- and SRR-alpha-tocopherol stereoisomers Gas Chromatography-Mass Spectrometry (GC-MS) The liver preferentially secretes the natural RRR-stereoisomer into the plasma. mdpi.com
Cellular Uptake and Metabolism α-TP with a deuterated methyl group (CD₃) on the chroman ring Not specified α-TP is taken up by cells and can be hydrolyzed to form α-tocopherol.

Preparation of Water-Soluble Forms for Bioactivity Studies

Alpha-tocopherol is a lipid-soluble molecule, which can limit its application in aqueous biological systems and certain formulations. The phosphorylation of alpha-tocopherol to alpha-tocopheryl phosphate (α-TP) and its subsequent conversion to a disodium salt significantly increases its water solubility. nih.govpharmacompass.com This inherent water-solubility is a key characteristic of alpha-tocopherol phosphate disodium salt, making it suitable for a variety of bioactivity studies without the need for potentially interfering solubilizing agents. nih.govkoreascience.kr

Beyond the synthesis of the phosphate salt itself, other methods have been developed to create water-soluble formulations of alpha-tocopherol and its derivatives for research purposes. One such method is the encapsulation of α-TP into nanoparticles made from amphiphilic copolymers. nih.gov For example, water-soluble forms of α-TP have been prepared by encapsulating it in nanoparticles of amphiphilic copolymers of N-vinylpyrrolidone. nih.gov The resulting nanoparticles, with hydrodynamic radii of approximately 50 to 80 nm, allow for the dispersion of the otherwise lipid-soluble compound in aqueous media for bioactivity studies. nih.gov

The synthesis of α-TP itself can be achieved through methods such as a phase transfer catalyzed phosphorylation of phenols in a two-phase system. mdpi.com The resulting α-TP can then be converted to its disodium salt to enhance water solubility. drugbank.com The ability to generate these water-soluble forms is crucial for investigating the biological activities of α-TP, which have been shown to differ from those of α-tocopherol, including roles in gene regulation and cell signaling. wur.nl

Table 3: Methods for Preparing Water-Soluble Forms of Alpha-Tocopherol

Method Resulting Form Key Characteristics
Phosphorylation and Salt Formation This compound Inherently water-soluble; resistant to hydrolysis. nih.govpharmacompass.com
Nanoparticle Encapsulation α-TP encapsulated in amphiphilic copolymer nanoparticles Dispersible in aqueous solutions; particle size typically 50-80 nm. nih.gov

Mechanistic Investigations of Alpha Tocopherol Phosphate Disodium Salt in Biological Systems

Cellular Uptake and Intracellular Trafficking Mechanisms

The entry of alpha-tocopherol (B171835) phosphate (B84403) (α-TP) into cells and its subsequent movement within the intricate cellular landscape are critical determinants of its biological activity. This process involves sophisticated interactions with the cell's outer boundary, the plasma membrane, and its components.

Plasma Membrane Transport Mechanisms

The transport of α-TP across the plasma membrane is not a simple diffusion process but rather a facilitated one, suggesting the involvement of specific transporter proteins. nih.gov Studies have indicated that the uptake of α-TP is inhibited by compounds such as glibenclamide and probenecid. nih.gov These substances are known inhibitors of ATP-binding cassette (ABC) transporters and organic anion transporters (OATs). nih.gov Since ABC transporters typically export substances out of cells, it is hypothesized that members of the OAT family are likely responsible for the influx of α-TP into the cell. nih.gov This transporter-mediated uptake is a crucial first step for α-TP to exert its intracellular effects. nih.gov

Interaction with Lipids and Proteins in Cellular Membranes

Once at the cell surface, alpha-tocopherol, the parent compound of α-TP, demonstrates a significant interplay with the lipid and protein constituents of the cellular membrane. taylorfrancis.comnih.govmerckmillipore.com It doesn't distribute randomly but shows a preference for associating with specific membrane regions known as lipid rafts. merckmillipore.com This strategic localization is thought to be crucial for its function. nih.govmerckmillipore.com

The interaction of alpha-tocopherol with membrane phospholipids (B1166683) can modulate the physical properties of the membrane, including its fluidity and stability. taylorfrancis.comresearchgate.net For instance, in phospholipid bilayers, alpha-tocopherol can decrease the movement of the lipid fatty acyl chains. researchgate.net The phenolic hydroxyl group of alpha-tocopherol is important for these interactions, allowing it to form hydrogen bonds with phospholipids. taylorfrancis.com

Furthermore, the transport and distribution of alpha-tocopherol within the cell are facilitated by specific tocopherol-binding proteins. nih.gov A 30 kDa tocopherol-binding protein (TBP) in the liver and a 15 kDa TBP found in various tissues are key players in this process. nih.gov The 15 kDa TBP, in particular, shows a preference for binding and transporting alpha-tocopherol to its intracellular destinations. nih.gov The dynamic localization of the hepatic alpha-tocopherol transfer protein (TTP) is also responsive to the presence of alpha-tocopherol, highlighting the importance of protein-lipid interactions in its transport. nih.gov

Table 1: Key Proteins and Inhibitors in α-TP Transport

Molecule Role/Effect Supporting Evidence
Organic Anion Transporters (OATs) Proposed transporters for α-TP uptake into cells. nih.gov Inhibition of α-TP uptake by probenecid, a known OAT inhibitor. nih.gov
Glibenclamide Inhibitor of α-TP transport. nih.gov Prevents the cellular effects of α-TP, suggesting it blocks uptake. nih.gov
α-Tocopherol Transfer Protein (TTP) Facilitates the intracellular trafficking and secretion of α-tocopherol. nih.govnih.gov Its localization changes in response to α-tocopherol levels. nih.gov
15 kDa Tocopherol-Binding Protein (TBP) Involved in the intracellular distribution of α-tocopherol. nih.gov Shows specific binding to α-tocopherol. nih.gov

Intracellular Fate and Metabolism of Alpha-Tocopherol Phosphate

Following its uptake, alpha-tocopherol phosphate undergoes a series of metabolic transformations within the cell, which are central to its biological function. These processes determine whether it acts in its phosphorylated form or is converted to its more well-known parent compound, alpha-tocopherol.

Dephosphorylation and Re-phosphorylation Pathways (Kinase and Phosphatase Activities)

A key event in the intracellular journey of α-TP is its dephosphorylation, the removal of the phosphate group. nih.govnih.govwikipedia.org This conversion is carried out by enzymes called phosphatases. wikipedia.orgsigmaaldrich.com The process of dephosphorylation is a common and critical post-translational modification that can activate or deactivate molecules. wikipedia.orgyoutube.com The reverse process, phosphorylation, which is the addition of a phosphate group, is mediated by kinase enzymes. youtube.com This reversible phosphorylation and dephosphorylation cycle is fundamental to many cellular signaling processes. wikipedia.orgyoutube.com The hydrolysis of α-TP to α-tocopherol has been observed to occur readily within cultured cells, indicating active phosphatase activity. nih.gov

Conversion to Alpha-Tocopherol within Cells and Tissues (Non-Human)

Research in non-human models has provided direct evidence for the conversion of α-TP to alpha-tocopherol (α-T). nih.gov In a study using a deuterated form of α-TP (α-TP(CD3)), its uptake and subsequent hydrolysis to α-T(CD3) were demonstrated in cultured cells. nih.gov When administered to mice in their diet, α-TP(CD3) was also found to be converted to α-T(CD3) in various tissues, including the plasma, liver, brain, heart, and testis. nih.gov This efficient in vivo hydrolysis suggests that α-TP can serve as a water-soluble precursor for α-T, which then acts as an antioxidant. nih.gov The conversion of non-alpha-tocopherols to the more biologically active alpha-tocopherol is also a subject of chemical synthesis research, highlighting the importance of the alpha form. google.comzju.edu.cn

Table 2: Intracellular Conversion of α-TP

Process Enzymes Involved Product Significance
Dephosphorylation Phosphatases wikipedia.orgsigmaaldrich.com Alpha-tocopherol (α-T) nih.gov Releases the active antioxidant form of vitamin E. nih.gov
Phosphorylation Kinases youtube.com Alpha-tocopherol phosphate (α-TP) Reversible process central to cellular signaling. wikipedia.orgyoutube.com

Molecular Interactions and Signaling Pathway Modulation (In Vitro and Non-Human Models)

Alpha-tocopherol phosphate and its dephosphorylated form, alpha-tocopherol, are not merely passive molecules within the cell. They actively engage in a multitude of molecular interactions that can modulate various signaling pathways, influencing fundamental cellular processes. These effects have been primarily characterized in in vitro and non-human models.

Alpha-tocopherol has been shown to influence gene expression and enzyme activity. nih.govnih.govmdpi.com For instance, it can modulate the activity of protein kinase C (PKC), a key enzyme in signal transduction. nih.gov This interaction with the PKC pathway has been implicated in the antiproliferative effects of alpha-tocopherol observed in various cell models. nih.gov

Furthermore, studies have revealed that α-TP itself can have distinct signaling properties. For example, it has been observed to increase the expression of vascular endothelial growth factor (VEGF). nih.gov This suggests that the phosphorylation of alpha-tocopherol might be an activation step, potentiating its effects on processes like angiogenesis and vasculogenesis. nih.gov

The influence of alpha-tocopherol extends to the regulation of genes involved in critical cellular functions. In an in vitro model of Alzheimer's disease, alpha-tocopherol was found to upregulate genes associated with the non-amyloidogenic processing of amyloid precursor protein, while downregulating the amyloidogenic pathway. nih.gov It also modulated the expression of genes related to autophagy and the cell cycle. nih.gov

In the context of cellular metabolism, alpha-tocopherol acetate (B1210297), a synthetic form of vitamin E, has been shown to attenuate oxidative phosphorylation in hematopoietic stem and progenitor cells. nih.gov This metabolic shift was linked to an increase in the quiescent G0 phase of the cell cycle and better maintenance of the primitive stem cell population. nih.gov

Table 3: Signaling Pathways Modulated by Alpha-Tocopherol and its Derivatives

Molecule Affected Pathway/Process Observed Effect (In Vitro/Non-Human Models) Reference
Alpha-tocopherol Protein Kinase C (PKC) Inhibition of PKC activity, leading to antiproliferative effects. nih.gov nih.gov
Alpha-tocopherol Amyloid Precursor Protein (APP) Processing Upregulation of non-amyloidogenic pathway, downregulation of amyloidogenic pathway. nih.gov nih.gov
Alpha-tocopherol phosphate (α-TP) Vascular Endothelial Growth Factor (VEGF) Expression Increased expression of VEGF. nih.gov nih.gov
Alpha-tocopherol acetate Oxidative Phosphorylation Attenuation of oxidative phosphorylation in hematopoietic stem cells. nih.gov nih.gov
Alpha-tocopherol Gene Expression Modulates the expression of genes involved in autophagy and the cell cycle. nih.gov nih.gov

Modulation of Gene Expression Profiles (e.g., Nrf2, NF-κB, CD36, VEGF)

Alpha-tocopherol phosphate (α-TP) and its parent compound, alpha-tocopherol (α-T), exert significant control over the expression of genes pivotal to inflammation, antioxidant defense, and cellular metabolism. Studies indicate that α-TP can modulate the nuclear factor-kappa B (NF-κB) signaling pathway. For instance, in endothelial progenitor cells subjected to high glucose and ischemic conditions, α-TP has been shown to downregulate the expression of NF-κB. medchemexpress.com The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key anti-inflammatory mechanism.

The broader family of tocopherols (B72186) demonstrates isoform-specific effects on both NF-κB and the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathways. nih.govnih.gov Nrf2 is a master regulator of the antioxidant response, controlling the expression of protective enzymes. researchgate.netresearchgate.net While γ- and δ-tocopherol appear to be more potent activators of NF-κB signaling, the modulation of these pathways is a recognized activity of the tocopherol class. nih.gov There is evidence of crosstalk between these pathways, where NF-κB can induce Nrf2 expression, and Nrf2, in turn, can have an antagonistic effect on the NF-κB pathway. researchgate.net

Furthermore, α-T has been reported to inhibit the transcription of the scavenger receptor CD36, a gene involved in lipid uptake and inflammation. researchgate.net The angiogenesis-promoting activity of α-TP also suggests a potential influence on the expression of vascular endothelial growth factor (VEGF), a key signaling protein in the formation of new blood vessels, although direct gene expression modulation requires further study. medchemexpress.comtargetmol.comglpbio.com

Impact on Protein Kinase and Phosphatase Activities (e.g., PKC, PI3Kγ)

A significant aspect of alpha-tocopherol's non-antioxidant activity is its ability to inhibit protein kinase C (PKC). nih.govtaylorfrancis.com This inhibition is not due to direct binding to the enzyme but rather through a more complex cellular mechanism. researchgate.net Research in smooth muscle cells indicates that α-T specifically inactivates the PKCα isoform. researchgate.netnih.gov The proposed mechanism involves the activation of protein phosphatase 2A (PP2A) by α-T. researchgate.netnih.gov This activated phosphatase then dephosphorylates PKCα, leading to its inactivation and preventing its translocation to the cell membrane. taylorfrancis.comnih.gov This inhibitory action on PKC has been linked to the regulation of various downstream processes, including cell proliferation and nitric oxide production. nih.govnih.gov While the impact on PKC is well-documented for α-T, the direct effects of α-TP on specific kinase and phosphatase activities, including PI3Kγ, are an area of ongoing investigation.

Role as a Lipid Mediator in Signal Transduction

Alpha-tocopheryl phosphate (α-TP) is recognized not just as a pro-vitamin E but as an active lipid mediator in its own right. nih.govcncb.ac.cn Unlike α-T, the phosphate group allows α-TP to participate in signaling cascades in a manner similar to other phosphorylated lipids like sphingosine-1-phosphate and lysophosphatidic acid. nih.govresearchgate.net The existence of cellular enzymes capable of phosphorylating α-T to α-TP and dephosphorylating α-TP back to α-T suggests a regulated biological cycle. nih.govcncb.ac.cn

As a lipid mediator, α-TP can influence cellular behavior by modulating the activity of various enzymes and altering membrane characteristics such as fluidity and the formation of lipid rafts. nih.gov For example, α-T can modulate the lipid profile of cell membranes, mitigating stress-induced increases in ceramides, which are themselves lipid mediators involved in apoptosis. nih.gov This role as a signaling molecule is distinct from its function as a component of the antioxidant network, allowing it to regulate signal transduction pathways that control gene expression, proliferation, and other fundamental cellular processes. nih.govcncb.ac.cn

Influence on Cell Proliferation and Apoptosis in Cultured Cells

The effect of alpha-tocopherol and its derivatives on cell proliferation and apoptosis is highly context-dependent, varying with cell type and experimental conditions. In many cancer cell lines, such as erythroleukemia, prostate, and breast cancer cells, α-T has been shown to inhibit cell growth and induce apoptosis, as evidenced by DNA fragmentation. nih.gov Similarly, α-T inhibits the proliferation of vascular smooth muscle cells, an effect linked to its inhibition of Protein Kinase C. nih.gov Some studies suggest that α-TP may be a more potent anti-proliferative agent than α-T. mdpi.com

Conversely, in other contexts, α-T promotes cell survival and growth. In endothelial progenitor cells exposed to high-glucose and hypoxic stress, α-TP impedes apoptosis and enhances cell migration. medchemexpress.comtargetmol.comglpbio.com It achieves this by upregulating the expression of anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic pathways. medchemexpress.com Additionally, α-T has been found to increase the proliferation of induced pluripotent stem cell-derived neural progenitor cells. researchgate.net This dual functionality highlights its complex role in regulating cellular fate, either halting abnormal proliferation or supporting the growth of specific progenitor cells.

Table 1: Research Findings on the Modulation of Cellular Processes by Alpha-Tocopherol Phosphate and its Derivatives
Cellular Process Model System Compound Key Finding Reference
Gene Expression Endothelial Progenitor Cellsα-TPDownregulates expression of NF-κB under high-glucose/ischemic conditions. medchemexpress.com
Protein Kinase Activity Smooth Muscle Cellsα-TInhibits Protein Kinase C (PKCα) activity via activation of protein phosphatase 2A. researchgate.netnih.gov
Apoptosis Endothelial Progenitor Cellsα-TPInhibits apoptosis and migration under high-glucose/hypoxic conditions. medchemexpress.comtargetmol.com
Apoptosis Erythroleukemia, Prostate, Breast Cancer Cellsα-TInduces apoptosis and inhibits cell proliferation. nih.gov
Proliferation Vascular Smooth Muscle Cellsα-TInhibits cell proliferation. nih.gov
Proliferation Neural Progenitor Cellsα-TIncreases cell proliferation. researchgate.net

Antioxidant Mechanisms and Oxidative Stress Response in Model Systems

The canonical role of vitamin E is that of a lipid-soluble antioxidant. Alpha-tocopherol phosphate, while water-soluble, contributes significantly to cellular defense against oxidative stress, both directly and indirectly.

Direct Radical Scavenging Properties in In Vitro Assays (e.g., ROS, UVA1-induced)

In cell-free chemical assays, α-TP displays weak direct antioxidant activity. nih.govnih.gov However, its efficacy in cellular systems is markedly higher due to a key metabolic conversion. Studies using HaCaT keratinocytes have shown that pretreating cells with α-TP significantly protects against cell death induced by long-wave UVA1 radiation. nih.gov This protection is accompanied by a substantial reduction in UVA1-induced reactive oxygen species (ROS). nih.govnih.gov The primary mechanism for this photoprotective and ROS-scavenging effect is the intracellular bioconversion of α-TP to α-T by endogenous cellular phosphatases. nih.gov Once converted, the α-T acts as a potent radical scavenger. For example, pretreatment of keratinocytes with 100 μM α-TP led to a 24.1% reduction in UVA1-induced ROS over a two-hour period, an effect comparable to that of α-T itself. nih.govnih.gov

Attenuation of Oxidative Damage in Cellular Models (e.g., Rat Hippocampal Neurons, Keratinocytes)

The protective effects of α-TP and α-T against oxidative damage are evident in various cellular models. In human keratinocytes, pretreatment with α-TP significantly enhances cell survival following exposure to high doses of UVA1 radiation, a stressor known to generate oxidative damage. nih.govnih.gov This protective effect is directly linked to its ability to reduce the intracellular burden of ROS through its conversion to α-T. nih.gov

In neuronal models, α-T demonstrates a capacity to mitigate oxidative damage. For instance, in rat hippocampal neurons exposed to hydrogen peroxide (H₂O₂), pretreatment with α-T normalizes the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, indicating a reduction in oxidative stress-induced apoptotic signaling. researchgate.net Furthermore, in animal models, α-T supplementation has been shown to protect against chemically-induced oxidative damage in the brain and kidneys by reducing lipid peroxidation and restoring the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase and catalase. nih.govresearchgate.net

Table 2: Research Findings on the Antioxidant Effects of Alpha-Tocopherol Phosphate and Alpha-Tocopherol
Effect Model System Compound Key Finding Reference
ROS Scavenging HaCaT Keratinocytesα-TPReduced UVA1-induced ROS generation by 24.1% following bioconversion to α-T. nih.govnih.gov
Photoprotection HaCaT Keratinocytesα-TPSignificantly enhanced cell survival after irradiation with UVA1. nih.govnih.gov
Attenuation of Oxidative Damage Rat Hippocampal Neuronsα-TNormalized the Bax/Bcl-2 ratio after H₂O₂-induced oxidative stress. researchgate.net
Protection Against Lipid Peroxidation Rat Brain & Kidneyα-TReduced lipid peroxidation byproducts and restored antioxidant enzyme levels. nih.govresearchgate.net

Interactions with Endogenous Antioxidant Systems (e.g., Cytochrome P450 Enzymes, Glutathione)

Alpha-tocopherol phosphate disodium (B8443419) salt, a water-soluble derivative of vitamin E, interacts with the body's endogenous antioxidant networks in a complex manner. Its function extends beyond simple radical scavenging, involving modulation of key enzymatic systems that govern cellular redox homeostasis and xenobiotic metabolism. These interactions are particularly notable with the cytochrome P450 enzyme superfamily and the glutathione (B108866) system.

Interactions with Cytochrome P450 Enzymes

The metabolism of vitamin E is intrinsically linked to the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net The catabolism of tocopherols is initiated by a CYP450-dependent ω-hydroxylation of the phytyl side chain, a critical step that precedes its stepwise degradation. nih.gov Specifically, CYP4F2 and to a lesser extent CYP3A4, have been identified as the primary enzymes responsible for this initial metabolic conversion. researchgate.netnih.gov This process leads to the formation of various long-chain metabolites, with alpha-tocopheryl phosphate being identified as a naturally occurring metabolite of vitamin E formed through such enzymatic activities. researchgate.net

Beyond being a substrate for metabolism, vitamin E and its derivatives can also regulate the expression of CYP genes. researchgate.net For instance, the parent compound, alpha-tocopherol, has been shown to act as a ligand for the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of CYP3A4. nih.gov This suggests a potential feedback mechanism where the vitamin can influence its own metabolism and that of other xenobiotics.

Furthermore, alpha-tocopherol phosphate has demonstrated a protective role in cellular systems characterized by high activity of specific CYP enzymes. In a study using Hep G2 cells engineered to overexpress human CYP2E1, alpha-tocopherol phosphate was able to prevent the cytotoxicity and apoptosis induced by arachidonic acid. nih.gov This toxicity was linked to lipid peroxidation, indicating that alpha-tocopherol phosphate can counteract oxidative stress generated by specific CYP enzyme activities. nih.gov

Table 1: Summary of Interactions with Cytochrome P450 Enzymes

Enzyme/SystemInteraction with Alpha-Tocopherol or its Phosphate DerivativeResearch Finding
CYP4F2 Metabolism Identified as the primary human tocopherol-ω-hydroxylase, initiating the catabolism of vitamin E. nih.gov Exhibits higher catalytic activity for γ-tocopherol than α-tocopherol. nih.gov
CYP3A4 Metabolism & Regulation Involved in the ω-hydroxylation of the vitamin E side chain. researchgate.net Its expression is regulated by the parent compound, α-tocopherol, through the PXR nuclear receptor. nih.gov
CYP2E1 Protective Effect In cells overexpressing CYP2E1, alpha-tocopherol phosphate prevented arachidonic acid-induced cytotoxicity and lipid peroxidation. nih.gov

Interactions with the Glutathione System

The interaction between alpha-tocopherol phosphate and the glutathione (GSH) system is multifaceted. Unlike its lipophilic parent compound, alpha-tocopherol, which has been shown to increase intracellular GSH levels in keratinocytes by up-regulating γ-glutamylcysteine synthetase mRNA, water-soluble derivatives including alpha-tocopherol phosphate did not produce the same effect. researchgate.netnih.gov Studies on HaCaT keratinocytes demonstrated that alpha-tocopherol phosphate caused no changes in the cellular GSH level. researchgate.netnih.gov

Despite not directly boosting GSH synthesis in these models, alpha-tocopherol phosphate plays a significant protective role in contexts of GSH depletion. nih.gov In cellular models where cytotoxicity was chemically induced and enhanced by the depletion of GSH, the addition of alpha-tocopherol phosphate was shown to prevent cell death. nih.gov This suggests that the compound can compensate for a compromised glutathione system and mitigate oxidative damage through other mechanisms. nih.gov For example, in cultured rat hepatocytes, supplementation with alpha-tocopherol phosphate conferred resistance to cell killing induced by toxins that act by depleting cellular GSH. nih.gov

More direct interactions have also been identified. Research has shown that alpha-tocopheryl phosphate can act as an inhibitor of Glutathione S-transferase omega 1 (GSTO1) in vitro. angabinteb.com GSTs are a critical family of enzymes that catalyze the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds, a key step in their detoxification. The inhibition of a specific GST isozyme suggests a direct modulatory role for alpha-tocopheryl phosphate within the broader glutathione system. angabinteb.com

Table 2: Summary of Interactions with the Glutathione System

Interaction TypeCellular Model/SystemResearch Finding
GSH Levels HaCaT Keratinocytes Unlike the parent α-tocopherol, alpha-tocopherol phosphate did not cause any change in intracellular glutathione (GSH) levels. researchgate.netnih.gov
Protective Role Hep G2 Cells Prevented cytotoxicity that was enhanced by the depletion of cellular glutathione. nih.gov
Protective Role Cultured Rat Hepatocytes Provided resistance against cell killing from toxins that deplete GSH. nih.gov
Enzyme Inhibition In Vitro Demonstrated to be an inhibitor of the enzyme Glutathione S-transferase omega 1 (GSTO1). angabinteb.com

Advanced Analytical Methodologies for Alpha Tocopherol Phosphate Disodium Salt

Chromatographic Separation Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating α-TP from complex matrices and from its parent compound, alpha-tocopherol (B171835) (α-T), and other related vitamers.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of vitamin E and its derivatives. aocs.org It can be coupled with various detectors, primarily Ultraviolet (UV) and Fluorescence (FLD) detectors, to achieve sensitive and accurate quantification.

UV Detection : UV detectors are commonly used for tocopherol analysis. aocs.orgresearchgate.net The chromanol ring in the tocopherol structure is responsible for its UV absorbance. For alpha-tocopherol phosphate (B84403) (α-TP), the maximum absorbance peak is observed in the UVB region at approximately 288 nm, while its parent compound, alpha-tocopherol, absorbs at around 291-295 nm. nih.govmdpi.comdergipark.org.tr This slight difference in the absorption maximum (λmax) allows for differentiation. The selection of detection wavelength can be optimized, with a range of 260-310 nm being effective. google.com While robust, UV detection is generally less sensitive than fluorescence detection for tocopherol analysis. nih.gov

Fluorescence Detection : Fluorescence detection offers superior sensitivity and selectivity for analyzing tocopherols (B72186), making it the preferred choice for samples with low concentrations. aocs.orgnih.gov The native fluorescence of the chromanol ring is utilized for detection. Typical instrumental settings involve an excitation wavelength in the range of 290–296 nm and an emission wavelength between 325–330 nm. aocs.orgnotulaebotanicae.ronih.gov The limit of detection with FLD can be significantly lower than with UV detection; for instance, one study reported a detection limit of 10.4 ng/mL for alpha-tocopherol using fluorescence, compared to 104 ng/mL with UV detection. nih.gov

Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed. aocs.org Reversed-phase columns, such as the C18 column, are frequently used due to their compatibility with a wider range of solvents and their ability to handle aqueous samples, which is particularly relevant for the water-soluble α-TP. researchgate.netnotulaebotanicae.ronih.gov Normal-phase chromatography can provide excellent separation of different vitamin E isomers. mdpi.com

Table 1: Representative HPLC Conditions for Vitamin E Analysis

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Column Alltima RP C-18 (250×4.6 mm, 5 µm) notulaebotanicae.roSpherisorb Silica-80 (250 × 4.6 mm, 5 μm) mdpi.comACQUITY UPLC HSS PFP lcms.czChiralpak OP (+) nih.gov
Mobile Phase Acetonitrile:Methanol (B129727) (50:50, v/v) notulaebotanicae.ron-hexane:2-propanol (99:1 v/v) mdpi.comGradient Elution lcms.czMethanol:Water (96:4, v/v) nih.gov
Flow Rate 1.0 mL/min notulaebotanicae.ro1.0 mL/min mdpi.comNot Specified0.3 mL/min nih.gov
Detection Fluorescence (Ex: 290 nm, Em: 325 nm) notulaebotanicae.roUV-Vis (292 nm) mdpi.comMS/MS lcms.czUV (284 nm) nih.gov
Temperature 25°C notulaebotanicae.roNot SpecifiedNot Specified30°C nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and specificity of mass analysis. jcpsp.pk It is exceptionally well-suited for the definitive identification and precise quantification of α-TP, even in complex biological matrices. nih.gov

LC-MS/MS methods have been successfully developed to extract and identify endogenous alpha-tocopheryl phosphate from tissues. nih.gov The technique allows for the simultaneous analysis of α-TP, its parent compound α-T, and various metabolites. nih.govnih.gov For quantification, the mass spectrometer is typically operated in multiple-reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte. researchgate.net

In the analysis of tocopherols and their derivatives, negative-ion electrospray ionization (ESI) mode has been found to be more sensitive than positive-ion mode. nih.gov The deprotonated molecule [M–H]⁻ serves as the precursor ion for subsequent fragmentation (MS/MS) to generate characteristic product ions used for identification and quantification. nih.gov Given the vast difference in physiological concentrations between α-T (high) and its metabolites (low), methods may employ MS³ transitions for α-T to "dilute" the signal and prevent detector saturation, enabling simultaneous analysis in a single chromatographic run. nih.gov

Table 2: Illustrative LC-MS/MS Fragmentation Data for Tocopherols

Compound Precursor Ion (m/z) [M-H]⁻ Major Product Ions (m/z) Reference
α-Tocopherol429163 nih.gov
γ-Tocopherol415149 nih.gov
δ-Tocopherol401135 nih.gov
α-13′-COOH (metabolite)431.30165.00 nih.gov

Thin Layer Chromatography (TLC) for Separation and Characterization

Thin Layer Chromatography (TLC) is a versatile, cost-efficient, and rapid chromatographic technique used for the qualitative analysis and separation of compounds. fishersci.com It has been applied in the analysis of vitamin E derivatives, including the monitoring of the synthesis of α-tocopheryl phosphate. mdpi.com

The process involves spotting the sample onto a stationary phase, typically a silica (B1680970) gel plate. mdpi.comresearchgate.net A solvent system, or mobile phase, then moves up the plate via capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. For α-tocopherol, a common mobile phase is chloroform. researchgate.net After development, the separated spots are visualized. Since tocopherols are not colored, a visualizing agent such as phosphomolybdic acid is often sprayed on the plate, which reacts with the compounds to produce colored spots. researchgate.net

While TLC is highly effective for rapid screening and identification, it is generally considered less robust for quantification compared to HPLC and can have limitations in resolving closely related isomers. fishersci.comcerealsgrains.org It is often used as a preliminary separation or cleanup step prior to analysis by more sophisticated techniques. cerealsgrains.org

Spectroscopic Characterization Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of α-TP and assessing its purity. These techniques analyze how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are used to confirm the identity and structure of α-TP. mdpi.com

¹H NMR provides detailed information about the hydrogen atoms in the molecule, including their chemical environment, proximity to other protons, and quantity. The spectrum would confirm the presence of the aromatic protons on the chromanol ring, the methyl groups attached to the ring, the methylene (B1212753) protons of the heterocyclic ring, and the complex series of signals corresponding to the long phytyl tail. nih.govresearchgate.net

¹³C NMR provides information on the carbon skeleton of the molecule. mdpi.comacs.org Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the total number of carbons and their functional types (e.g., aromatic, aliphatic, quaternary).

For α-TP, NMR analysis would be used to verify the successful phosphorylation of the hydroxyl group on the chromanol ring. This would be evidenced by the disappearance of the phenolic proton signal in the ¹H NMR spectrum and significant shifts in the signals of the nearby carbon atoms in the ¹³C NMR spectrum, along with the appearance of coupling between phosphorus-31 and nearby carbon and hydrogen atoms. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are fundamental techniques that provide information on functional groups and conjugated systems within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy : As discussed in the HPLC section, the chromanol ring system in α-TP results in strong UV absorbance. A UV-Vis spectrum provides a quick assessment of purity and concentration. dergipark.org.tr Studies show that α-TP in methanol exhibits a maximum absorbance (λmax) at approximately 288 nm. nih.gov This absorbance is key to its detection in HPLC-UV systems.

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netmdpi.com In the spectrum of the parent compound, α-tocopherol, characteristic bands are observed for the phenolic hydroxyl (–OH) stretch (a broad peak around 3500 cm⁻¹), aliphatic C-H stretching (2850–3000 cm⁻¹), and various "fingerprint" vibrations corresponding to the aromatic ring and other structural features. researchgate.netnih.gov Upon phosphorylation to form α-TP, the most significant change in the IR spectrum would be the disappearance of the broad –OH absorption band and the appearance of new, strong absorption bands characteristic of the phosphate group, specifically the P=O and P-O-C stretching vibrations.

Table 3: Characteristic Infrared (IR) Absorption Bands for α-Tocopherol and Expected Changes for α-Tocopherol Phosphate

Wavenumber (cm⁻¹) Vibrational Assignment for α-Tocopherol Expected Change for α-Tocopherol Phosphate Reference
~3500–OH (hydroxyl) stretchingDisappearance of this band researchgate.net
2927, 2868Asymmetric and symmetric C-H stretching (CH₂ and CH₃)Remain present researchgate.net
1461Phenyl skeletal and methyl asymmetric bendingMay shift slightly researchgate.net
1378Methyl symmetric bendingMay shift slightly researchgate.net
1262CH₂ waggingMay shift slightly researchgate.net
Not ApplicableP=O and P-O-C stretchingAppearance of new, strong bandsInferred

Sample Preparation and Matrix Effects in Complex Biological Samples (Non-Human Origin)

The accurate quantification of alpha-tocopherol phosphate disodium (B8443419) salt in complex non-human biological matrices, such as tissues, cells, and foods, is critically dependent on robust sample preparation techniques. The unique physicochemical properties of this water-soluble vitamin E analog, particularly its resistance to acid and alkaline hydrolysis, necessitate specialized extraction methods that differ from those traditionally used for non-polar tocopherols. nih.govresearchgate.net Furthermore, the inherent complexity of these biological samples introduces significant challenges in the form of matrix effects, which can interfere with analytical measurements and compromise data integrity.

Extraction Methods from Tissues, Cells, and Foods

The primary goal of the extraction process is to efficiently isolate alpha-tocopherol phosphate from the sample matrix while minimizing the co-extraction of interfering substances. The choice of extraction method is dictated by the nature of the sample matrix and the subsequent analytical technique to be employed, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The two most common approaches for the extraction of alpha-tocopherol phosphate are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a widely used technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the simultaneous extraction of both the lipophilic alpha-tocopherol and the hydrophilic alpha-tocopherol phosphate, a biphasic solvent system is often employed. nih.gov

A common LLE protocol for animal tissues, such as liver and adipose tissue, involves initial homogenization of the tissue in a buffer solution. nih.gov This is followed by the addition of a mixture of organic solvents to facilitate the partitioning of the analytes. The selection of solvents is crucial for achieving optimal recovery of both alpha-tocopherol and its phosphorylated form.

Table 1: Illustrative LLE Protocol for Alpha-Tocopherol Phosphate from Animal Tissue

StepProcedureRationale
1. HomogenizationHomogenize tissue sample in a phosphate buffer.To disrupt tissue structure and release cellular contents.
2. Solvent AdditionAdd a mixture of methanol, chloroform, and water.To create a biphasic system for differential partitioning of analytes.
3. Vortexing & CentrifugationVortex vigorously and centrifuge to separate the phases.To ensure thorough mixing and clear separation of aqueous and organic layers.
4. Analyte CollectionCollect the aqueous phase for alpha-tocopherol phosphate analysis and the organic phase for alpha-tocopherol analysis.To isolate the water-soluble and lipid-soluble forms of vitamin E, respectively.

For cellular samples, a similar principle is applied. After cell lysis, a liquid-liquid extraction can be performed to separate the cellular components. The choice of solvents and their ratios may be adjusted based on the specific cell type and the expected concentration of the analyte.

In food matrices, the complexity and variability of the sample composition present additional challenges. For instance, high-fat food matrices may require a preliminary fat removal step to prevent interference during extraction and analysis. The Folch method, a classic LLE procedure for lipid extraction, can be adapted for the simultaneous extraction of tocopherols and their phosphorylated derivatives from certain food products. nih.gov

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for the selective isolation and concentration of analytes from a complex mixture. It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. The analyte is then eluted with a suitable solvent. SPE offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation. nih.gov

For the extraction of the polar alpha-tocopherol phosphate, a reversed-phase SPE cartridge, such as C18, is often employed. The choice of the stationary phase and the elution solvents is critical for achieving a clean extract with high analyte recovery.

Table 2: Representative SPE Protocol for Alpha-Tocopherol Phosphate from Food Samples

StepProcedureRationale
1. Sample HomogenizationHomogenize the food sample in an appropriate solvent.To create a uniform sample for extraction.
2. Cartridge ConditioningCondition a C18 SPE cartridge with methanol followed by water.To activate the stationary phase for optimal analyte retention.
3. Sample LoadingLoad the homogenized sample onto the conditioned cartridge.To allow the analyte to bind to the stationary phase.
4. WashingWash the cartridge with a weak solvent to remove interferences.To elute non-target compounds while retaining the analyte.
5. ElutionElute the alpha-tocopherol phosphate with a strong polar solvent (e.g., methanol or acetonitrile).To recover the purified analyte from the cartridge.

The application of SPE has been shown to be effective for the analysis of vitamin E in various food matrices, including fortified products and animal feeds. myadlm.org The use of advanced SPE materials, such as HybridSPE, can further enhance the cleanup process by selectively removing phospholipids (B1166683), which are a major source of matrix effects in LC-MS analysis. mdpi.com

Considerations for Batch-to-Batch Variability in Research

In research settings, ensuring the consistency and reproducibility of analytical results across different experimental batches is paramount. Batch-to-batch variability can arise from several sources, including inconsistencies in sample collection and storage, variations in reagent quality, and the performance of analytical instrumentation. For the analysis of alpha-tocopherol phosphate, meticulous attention to detail is required to minimize this variability.

One of the primary sources of batch-to-batch variability is the quality of the reagents and materials used in the extraction and analysis. For instance, the purity of solvents used in LLE and SPE can significantly impact the extraction efficiency and the level of background noise in the analytical signal. The use of high-purity, HPLC-grade or MS-grade solvents is recommended to ensure consistent performance.

The performance of SPE cartridges can also vary between different manufacturing lots. researchgate.net This can lead to inconsistencies in analyte recovery and the efficiency of matrix component removal. Therefore, it is good practice to test a new lot of SPE cartridges against the previous lot using a quality control sample to ensure comparable performance before processing a new batch of research samples.

Table 3: Strategies to Mitigate Batch-to-Batch Variability

Area of ConcernMitigation StrategyRationale
Sample Handling Standardize protocols for sample collection, processing, and storage.To minimize variability introduced during the pre-analytical phase.
Reagent Quality Use high-purity solvents and reagents from reliable suppliers. Qualify new lots of critical reagents.To ensure consistent chemical properties and minimize contaminants.
SPE Cartridges Perform lot-to-lot testing of SPE cartridges using quality control samples.To ensure consistent extraction performance and minimize variability in analyte recovery.
Instrument Performance Implement a regular instrument maintenance and calibration schedule. Monitor system suitability parameters.To ensure the analytical instrument is performing optimally and consistently over time.
Data Analysis Utilize a consistent data processing workflow and statistical analysis approach.To ensure that variations in data handling do not introduce bias.

By implementing these quality control measures, researchers can enhance the reliability and reproducibility of their findings in the analysis of alpha-tocopherol phosphate disodium salt, thereby contributing to a more robust understanding of its biological roles.

Research Applications and Model Systems Utilizing Alpha Tocopherol Phosphate Disodium Salt

In Vitro Cellular and Subcellular Studies

The use of alpha-tocopherol (B171835) phosphate (B84403) in controlled laboratory environments has been crucial for dissecting its molecular mechanisms of action at the cellular and subcellular levels.

Alpha-tocopherol phosphate has been applied to various cultured cell lines to explore its effects on cellular processes, demonstrating its potential as a bioactive molecule that is readily taken up and metabolized by cells. nih.govnih.gov

HaCaT Keratinocytes: In human keratinocyte HaCaT cell lines, alpha-tocopherol phosphate (α-TP) has been studied for its protective properties against long-wave UVA1 radiation. Research has shown that α-TP can protect against UVA1-induced cell death and scavenge reactive oxygen species (ROS) generated by this radiation. nih.gov Studies indicate that HaCaT cells take up α-TP, where it is then metabolized into the active form, alpha-tocopherol (α-T). This conversion is essential for its protective effects, as the phosphate group itself does not possess antioxidant activity. nih.govresearchgate.net

Endothelial Progenitor Cells (EPCs): In studies using rat bone marrow-derived endothelial progenitor cells, α-TP has demonstrated significant anti-apoptotic and pro-angiogenic effects, particularly under conditions of high glucose and hypoxia. nih.gov It was found to be more potent than alpha-tocopherol in attenuating cell apoptosis and enhancing the migratory capacity of EPCs. nih.gov The mechanism involves the upregulation of anti-apoptotic proteins like Bcl-2 and Akt, and the promotion of angiogenesis-related factors such as vascular endothelial growth factor receptor 2. nih.gov

General Cultured Cells: Experiments using various cultured cells have confirmed that α-TP is effectively taken up and readily hydrolyzed to α-T intracellularly. nih.gov This conversion allows α-TP to act as a stable, water-soluble precursor to the lipid-soluble antioxidant, enabling it to protect cells from cytotoxic events like glutamate-induced damage in primary cortical neuronal cells. nih.gov

Table 1: Effects of Alpha-Tocopherol Phosphate in Cultured Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Model System Key Findings Mechanism of Action Reference(s)
HaCaT Keratinocytes Human skin cell model Protection against UVA1-induced cell death and ROS. Uptake and intracellular hydrolysis to α-T, which acts as the antioxidant. nih.gov
Endothelial Progenitor Cells (EPCs) Rat vascular repair model Attenuated apoptosis, enhanced migration, and promoted angiogenesis under high-glucose/hypoxic stress. Upregulation of Bcl-2, Akt, and VEGFR2; downregulation of inflammatory and apoptotic pathways. nih.gov

While much of the research on Vitamin E's interaction with membranes focuses on alpha-tocopherol, the unique amphiphilic nature of alpha-tocopherol phosphate suggests a distinct interaction with cellular and subcellular membrane systems.

Bacterial Membranes: Alpha-tocopherol phosphate has been shown to exert antimicrobial effects by altering bacterial membranes. researchgate.net This interaction is likely a key factor in its ability to interfere with bacterial adhesion and subsequent biofilm formation, a process initiated at the membrane level. researchgate.netnih.gov

Membrane Fluidity and Lipid Rafts: The parent compound, alpha-tocopherol, is known to influence the fluidity of membranes, often decreasing the fluidity of liposomes perturbed by unsaturated fatty acids. nih.govresearchgate.net It is hypothesized that alpha-tocopherol partitions into specific membrane domains, such as those enriched in polyunsaturated fatty acids, which are distinct from cholesterol-rich lipid rafts. nih.govscispace.com As a precursor, alpha-tocopherol phosphate delivers the active α-T to these membrane environments following its hydrolysis, where it can then exert these membrane-stabilizing effects.

In Vivo Studies in Non-Human Animal Models

Animal models have been instrumental in understanding the physiological role, bioavailability, and therapeutic potential of alpha-tocopherol phosphate.

Studies in animal models have confirmed that alpha-tocopherol phosphate serves as an effective pro-drug for alpha-tocopherol, delivering potent antioxidant effects in vivo.

In a key study, mice were administered a diet containing a deuterated form of alpha-tocopherol phosphate (α-TP(CD3)). nih.gov This allowed researchers to distinguish the administered compound from endogenous vitamin E. The results showed that the administration of α-TP led to a significant reduction in the levels of lipid peroxidation products in both plasma and liver. nih.gov This demonstrates that α-TP is effectively converted to its active form, which then integrates into the body's antioxidant defense system to mitigate systemic oxidative stress. nih.gov These findings are consistent with other animal studies showing that alpha-tocopherol protects against oxidative stress induced by toxins or pathological conditions in rats. nih.govresearchgate.netnih.gov

The water-soluble nature of alpha-tocopherol phosphate suggests it may have different bioavailability and metabolic characteristics compared to lipid-soluble forms of Vitamin E, such as alpha-tocopheryl acetate (B1210297).

Uptake and Hydrolysis: Research using the labeled α-TP(CD3) in mice demonstrated that the compound is readily taken up and hydrolyzed to its active form, α-T(CD3). nih.gov The resulting α-T(CD3) was detected in major tissues, including the plasma, liver, brain, heart, and testis. nih.gov This confirms that α-TP is systemically bioavailable and effectively metabolized across different organs.

Comparison with Other Forms: Other forms of vitamin E, like alpha-tocopheryl acetate, also require hydrolysis in the intestine before they can be absorbed, a step that can be rate-limiting and impact bioavailability. plos.orgnih.gov Studies in horses and broilers have shown that natural and water-dispersible forms of vitamin E can be significantly more bioavailable than synthetic alpha-tocopheryl acetate. plos.orgker.com The inherent water solubility of alpha-tocopherol phosphate positions it as a potentially highly bioavailable precursor for alpha-tocopherol in vivo. nih.govresearchgate.net

Biofilm-related infections on implantable medical devices are a significant challenge. Research has explored alpha-tocopherol phosphate as an agent to prevent such events, with studies on materials intended for use in animal and human bodies.

Inhibition of Biofilm Formation: In vitro studies designed to simulate in vivo conditions have tested alpha-tocopherol phosphate's ability to prevent biofilm formation on sandblasted titanium discs, a material commonly used in orthopedic and dental implants. researchgate.netnih.gov The results showed that coatings of alpha-tocopherol phosphate significantly inhibited the development of biofilms by pathogenic bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. nih.gov It demonstrated a greater ability to reduce biofilm formation compared to alpha-tocopheryl acetate, with reductions of over 90% for staphylococcal species. researchgate.netnih.gov

Antimicrobial Activity: In these same studies, alpha-tocopherol phosphate displayed direct antimicrobial activity against several bacterial strains, including Propionibacterium acnes, S. aureus, S. epidermidis, and Pseudomonas aeruginosa, whereas the acetate form was ineffective. nih.gov This suggests that the phosphate form has a dual action: direct antimicrobial effects and interference with the physical process of biofilm attachment. researchgate.netnih.gov These findings support its potential for coating implantable materials to prevent infections in animal models and clinical applications.

Table 2: Antimicrobial and Biofilm Inhibition by Alpha-Tocopherol Phosphate This table is interactive. You can sort and filter the data.

Target Microorganism Material/System Key Finding Efficacy Reference(s)
Staphylococcus epidermidis Titanium Discs Significant reduction of biofilm formation. 92–97% reduction at 24 and 48 hours. nih.gov
Staphylococcus aureus Titanium Discs Inhibition of biofilm formation. 100% reduction at 24 hours, 85% at 48 hours. nih.gov
Propionibacterium acnes Broth Microdilution Most susceptible microorganism tested. Displayed direct antimicrobial activity. nih.gov

Development of Research Probes and Controlled Delivery Systems

The unique physicochemical properties of alpha-tocopherol phosphate disodium (B8443419) salt, particularly its amphiphilic and water-soluble nature, make it a valuable compound for the development of sophisticated research tools. scbt.comscientificlabs.ie Its application extends to the creation of molecular probes for tracking studies and advanced delivery systems designed to control the release of bioactive agents in experimental settings. These systems leverage the inherent antioxidant capacity and biocompatibility of the tocopherol moiety while utilizing the phosphate group for aqueous solubility and as a potential anchor for conjugation or surface modification. mdpi.com

Design of Labeled Derivatives for Tracking Studies

To understand the molecular mechanisms, transport, and localization of vitamin E within biological systems, researchers have developed fluorescently labeled derivatives of the parent compound, alpha-tocopherol. nih.gov These labeled analogues serve as essential probes in tracking studies, particularly in fluorescence microscopy and binding assays.

While direct labeling of the disodium phosphate salt is not extensively documented in the provided research, the strategies employed for alpha-tocopherol are foundational. A significant challenge is to attach a fluorophore without disrupting the molecule's interaction with key proteins, such as the alpha-tocopherol transfer protein (α-TTP), which is crucial for its biological distribution. nih.gov

Key examples of labeled alpha-tocopherol derivatives include:

Nitrobenzoxadiazole (NBD) Analogues : Early fluorescent versions of alpha-tocopherol used the NBD fluorophore. However, these probes were often susceptible to rapid photobleaching, limiting their use in extensive imaging studies. nih.gov

BODIPY (Dipyrrometheneboron Difluoride) Analogues : To overcome the limitations of NBD, more robust fluorophores like BODIPY have been incorporated. nih.gov Researchers have successfully synthesized BODIPY-linked alpha-tocopherol (BODIPY-α-Toc) by connecting the two moieties with an alkyl linker. One derivative, C8-BODIPY-α-Toc 10c, which has an eight-carbon chain between the chromanol and the fluorophore, demonstrated a high binding affinity for α-TTP. nih.gov

These tracking studies are critical for elucidating the pathways of vitamin E transport and its intracellular fate. The development of a labeled alpha-tocopherol phosphate probe would be a logical next step, potentially offering insights into the specific roles of this phosphorylated form in cellular signaling and membrane interactions.

Encapsulation in Liposomal or Nanoparticle Systems for Controlled Research Delivery

Encapsulation of bioactive compounds into liposomes and nanoparticles is a widely researched strategy to protect the agent from degradation, improve its stability, and control its release to a specific target at an appropriate time. researchgate.netmdpi.com Alpha-tocopherol and its derivatives, including the phosphate salt, are prime candidates for such delivery systems in research contexts.

Liposomal and Tocosomal Systems: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic compounds. mdpi.com A novel and highly relevant delivery system is the "tocosome," a colloidal vesicle made primarily from tocopheryl phosphates, the core component of alpha-tocopherol phosphate disodium salt. mdpi.comnih.gov

Key features of these systems include:

Enhanced Stability and Bioavailability : Encapsulation protects sensitive compounds from environmental degradation (e.g., from oxygen and light) and can improve their bioavailability in research models. mdpi.com

Sustained Release : Liposomal formulations can be engineered for slow, sustained release. A study investigating the pulmonary delivery of glutathione (B108866) (GSH) in rats found that co-encapsulation with alpha-tocopherol in liposomes significantly increased the retention of GSH in the lungs. nih.gov While free GSH was nearly undetectable after 48 hours, 30% of the GSH encapsulated in alpha-tocopherol-containing liposomes remained, indicating a sustained release effect. nih.gov

Synergistic Activity : Tocosomes are unique in that the carrier vehicle itself (composed of tocopheryl phosphates) is a potent antioxidant. nih.gov This allows for the creation of multicomponent systems where the tocosome structure and an encapsulated agent can act synergistically. For example, a tocosome could carry a hydrophilic antioxidant like ascorbic acid in its aqueous core while the tocopheryl phosphate membrane provides lipid-soluble antioxidant activity. mdpi.comnih.gov

Nanoparticle Systems: Various types of nanoparticles have been developed to encapsulate alpha-tocopherol for controlled delivery in research applications. These systems often report high encapsulation efficiency and the ability to modulate release kinetics. nih.govnih.govcore.ac.uk

Interactive Table: Research on Nanoparticle Encapsulation of Alpha-Tocopherol and its Derivatives

Nanoparticle System Core Materials Encapsulation Efficiency (EE) Key Research Finding Reference
Protein-Based Particles β-Lactoglobulin, Hen Egg White Protein ~32% (HEW), ~20% (BLG) Alginate coating improved retention, allowing for controlled release in simulated intestinal conditions. researchgate.net
Core-Shell Nanoparticles Sodium Oleate, Rebaudioside A 98.14% ± 0.37% System demonstrated great stability and first-order release kinetics, with 67.9% of α-TOC released after 90 hours. nih.gov
Chitosan (B1678972) Nanoparticles Chitosan Nearly 100% Chemical bonding between chitosan and α-tocopherol preserved the antioxidant properties of the bioactive molecule. nih.gov
Protein Nanoparticles Bovine Serum Albumin (BSA), Silk Fibroin (SF) ~99% The formulations showed synergistic free radical scavenging ability between the proteins and the entrapped tocopherol. core.ac.uk
Nanostructured Lipid Carriers (NLCs) D-α-Tocopherol polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) >50% The TPGS-based NLC formulation enhanced the anticancer effect of the loaded drug in colon cancer cells. nih.gov

These studies, while often using the parent alpha-tocopherol or other esterified forms, establish a strong precedent for the use of this compound in similar controlled-release research applications. Its water-soluble property could be particularly advantageous for creating stable aqueous dispersions of nanoparticles. scbt.com

Surface Modification of Biomaterials for Research Applications

The functionalization of biomaterial surfaces is a critical area of research for controlling biological interactions at the material interface, for example, in cell culture systems or implantable devices for preclinical studies. Modifying a surface with a bioactive molecule like alpha-tocopherol phosphate can impart specific properties, such as antioxidant protection.

While direct studies detailing the surface modification of biomaterials with this compound are not prominent, the chemical structure of the compound makes it a promising candidate for such applications. The phosphate group provides a reactive site for covalent attachment to biomaterial surfaces that possess complementary functional groups (e.g., hydroxyl or amine groups).

Potential research applications derived from this concept include:

Antioxidant Surfaces for Cell Culture : Biomaterials used for cell culture, such as polymer scaffolds or microplates, could be surface-modified with alpha-tocopherol phosphate. This would create an environment that actively protects cultured cells from oxidative stress, a common issue in in vitro models. Research incorporating alpha-tocopherol into nanoparticle matrices has already shown a synergistic antioxidant effect, a principle that could be translated to a 2D surface. core.ac.uk

Improving Biocompatibility : The surface of a biomaterial dictates its interaction with surrounding tissues. Coating a material with a biocompatible and bioactive molecule like alpha-tocopherol phosphate could improve its integration and reduce inflammatory responses in preclinical research models. The inherent biocompatibility of tocopherols (B72186) makes them suitable for such applications. mdpi.com

The development of such "active" surfaces is a logical extension of the established use of alpha-tocopherol and its derivatives as potent antioxidants in various delivery systems. mdpi.comcore.ac.uk

Future Directions and Emerging Research Avenues for Alpha Tocopherol Phosphate Disodium Salt

Exploration of Novel Mechanistic Pathways in Understudied Biological Contexts

While alpha-tocopherol's antioxidant properties are well-documented, recent research suggests that its functions extend beyond this role, involving specific, non-antioxidant molecular mechanisms. nih.gov Future investigations into alpha-tocopherol (B171835) phosphate (B84403) are expected to delve deeper into these novel pathways, particularly in biological contexts that remain largely unexplored.

A primary area of focus will be the elucidation of its role in cellular signaling. Alpha-tocopherol has been shown to modulate gene expression and interact with various enzymes and transcription factors. nih.gov For instance, it can inhibit protein kinase C and 5-lipoxygenase, and activate protein phosphatase 2A and diacylglycerol kinase. nih.gov Research is needed to determine if alpha-tocopherol phosphate, as a pro-vitamin, exerts similar or distinct effects on these signaling cascades following its cellular uptake and potential enzymatic conversion to alpha-tocopherol. nih.gov The discovery of endogenous alpha-tocopheryl phosphate in tissues like the liver and adipose tissue suggests a natural biological role that is yet to be fully understood. nih.gov

Furthermore, the influence of alpha-tocopherol on intestinal barrier function presents a compelling, understudied area. Studies have indicated that alpha-tocopherol can enhance the expression of tight junction proteins and maintain intestinal integrity under normal conditions. nih.gov However, the detailed mechanisms, especially in diseased states, require further investigation. nih.gov Future research could explore how alpha-tocopherol phosphate, with its enhanced water solubility, might be more effectively delivered to the intestinal mucosa to modulate these functions. Its potential to influence reactive oxygen species (ROS)-related pathways, independent of inflammatory signaling in healthy tissues, also warrants deeper mechanistic study. nih.gov

The table below summarizes key research findings related to the mechanistic actions of tocopherol derivatives, providing a foundation for future studies on alpha-tocopherol phosphate.

Research AreaKey FindingPotential Future Direction for Alpha-Tocopherol Phosphate
Cellular Signaling Alpha-tocopherol inhibits Protein Kinase C (PKC) and activates other enzymes, independent of its antioxidant capacity. nih.govInvestigate if alpha-tocopherol phosphate directly modulates PKC and other signaling pathways or acts solely as a precursor.
Gene Regulation Alpha-tocopherol affects the transcription of several genes, including those involved in lipid metabolism and inflammation. nih.govExplore the specific gene regulatory profile induced by alpha-tocopherol phosphate in various cell types.
Intestinal Health Alpha-tocopherol enhances the expression of tight junction proteins in intestinal epithelial cells. nih.govEvaluate the efficacy and mechanisms of alpha-tocopherol phosphate in strengthening the intestinal barrier in models of inflammatory bowel disease.

Advancements in Analytical Techniques for Ultra-Trace Detection in Complex Matrices

The discovery of naturally occurring alpha-tocopheryl phosphate in biological samples was made possible by the development of new analytical methods capable of distinguishing it from its non-phosphorylated form. nih.gov A significant challenge has been its detection, as the phosphate group renders it resistant to the standard hydrolysis steps used in many vitamin E assays. nih.gov Future research will undoubtedly focus on refining analytical techniques to achieve even lower limits of detection and quantification, particularly within complex biological matrices such as plasma, tissues, and cellular lysates. nih.govnih.gov

Current methods rely on a combination of advanced chromatographic and spectrometric techniques. A method was developed to allow for the extraction of both alpha-tocopheryl phosphate and alpha-tocopherol from a single specimen, followed by detection using electrospray mass spectrometry (ESMS). nih.gov The presence of endogenous alpha-tocopheryl phosphate was confirmed using four independent methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Future advancements are likely to focus on enhancing the sensitivity and selectivity of these methods. Ultra-Performance Liquid Chromatography (UPLC) coupled with fluorescence detection has already proven effective for the rapid and sensitive quantification of tocopherols (B72186) and retinol (B82714) in human plasma, suggesting its potential applicability to phosphorylated analogs. nih.gov The development of UPLC methods could offer shorter analysis times and improved resolution. nih.gov

Innovations in sample preparation to efficiently extract the highly polar alpha-tocopherol phosphate from lipid-rich environments while minimizing degradation will also be crucial. The goal is to develop robust, high-throughput assays suitable for pharmacokinetic studies and for monitoring the compound in various research and potentially clinical settings.

The table below details the analytical techniques that have been employed for the detection of tocopherols and their derivatives.

Analytical TechniqueMatrixKey Features
HPLC with UV-Vis Detection Food MatricesSeparates four tocopherol isoforms (α, β, γ, δ) in under ten minutes. mdpi.com
UPLC with Fluorescence Detection Human PlasmaRapid, selective, and sensitive method for tocopherols and retinol with low limits of quantification. nih.gov
LC-MS Cell LysatesUsed to assess the metabolism of alpha-tocopherol phosphate into alpha-tocopherol in keratinocytes. nih.gov
ESMS, LC-MS/MS, GC-MS Biological TissuesConfirmed the presence of endogenous alpha-tocopheryl phosphate in liver and adipose tissue. nih.gov

Innovative Applications in Advanced Biological Model Systems and Materials Science

The unique properties of alpha-tocopherol phosphate disodium (B8443419) salt, particularly its water solubility and biological activity, open up innovative applications in both sophisticated biological models and the field of materials science.

In advanced biological models, the compound has been used to investigate its molecular mechanisms and transport across the plasma membrane of rat hippocampal neurons, providing insights into its neuroprotective potential. cenmed.com Its ability to be metabolized into alpha-tocopherol within cells has been demonstrated in keratinocyte models, where it was studied for its photoprotective properties. nih.gov Future research could expand its use in more complex systems, such as 3D organoids or tissue-engineered constructs, to better mimic human physiology and disease. For example, its role in modulating intestinal barrier function could be explored in gut-on-a-chip models. nih.gov

Another promising area is its incorporation into advanced drug delivery systems. The use of alpha-tocopherol to enhance the skin permeation of other active compounds in flexible liposomal nanocomposites highlights a potential application for its phosphorylated form. mdpi.com The antioxidant properties of the resulting alpha-tocopherol could also serve to protect the formulation's active ingredients from degradation. mdpi.com

In materials science, alpha-tocopherol has been investigated as a natural, biologically active additive for polymers like polyurethane foams, where it can act as an antioxidant and a plasticizer, modifying the material's mechanical properties. mdpi.com The water-soluble nature of alpha-tocopherol phosphate could offer advantages for its incorporation into aqueous-based polymer formulations or hydrogels. Furthermore, its potential to inhibit bacterial adhesion on biomaterial surfaces, as suggested by studies on alpha-tocopherol esters, presents an exciting avenue for developing antimicrobial coatings for medical implants and devices. nih.gov

The table below summarizes emerging applications for tocopherol derivatives.

Application AreaSystem/MaterialObserved or Potential Effect
Advanced Biological Models Rat Hippocampal NeuronsUsed to study molecular mechanisms and membrane transport. cenmed.com
Drug Delivery Flexible Liposomal NanocompositesAlpha-tocopherol enhances skin permeation and stability of encapsulated compounds. mdpi.com
Materials Science Polyurethane FoamsAlpha-tocopherol acts as an antioxidant and plasticizer. mdpi.com
Biomaterials Titanium SurfacesAlpha-tocopheryl phosphate displayed antimicrobial activity and has potential to hamper bacterial adhesion. nih.gov

Interdisciplinary Research Integrating Omics Technologies to Elucidate Comprehensive Cellular Responses

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools to unravel the complex cellular responses to bioactive compounds like alpha-tocopherol phosphate. Future interdisciplinary research will be critical in integrating these high-throughput approaches to build a comprehensive picture of the compound's mechanism of action.

Studies on alpha-tocopherol have already utilized gene chip technology to identify sensitive molecular targets and signaling pathways. nih.gov It is known to regulate genes at the transcriptional level and also influences microRNA (miRNA) expression, such as downregulating miRNA-125b, which is involved in inflammation. nih.gov A key future direction will be to apply these transcriptomic and genomic analyses to cells and tissues treated with alpha-tocopherol phosphate to identify its unique or overlapping gene and miRNA regulatory signatures compared to alpha-tocopherol. This could reveal novel biological functions and therapeutic targets.

Proteomics can be used to identify and quantify changes in the entire protein complement of a cell or tissue in response to alpha-tocopherol phosphate treatment. This would provide insights into the downstream effects of the observed gene expression changes and could uncover alterations in protein post-translational modifications, which are known to be affected by alpha-tocopherol. nih.gov

Metabolomics, the study of small molecule metabolites, can map the metabolic fate of alpha-tocopherol phosphate within the cell and identify broader shifts in cellular metabolism. This would not only track its conversion to alpha-tocopherol but also reveal its impact on other metabolic pathways, such as lipid metabolism or cellular energy production.

By integrating data from these different omics layers, researchers can construct detailed models of the cellular response to alpha-tocopherol phosphate, moving beyond a single target or pathway to a systems-level understanding. This comprehensive approach is essential for fully realizing the compound's potential in various applications.

Q & A

Q. What are the critical considerations for preparing stable solutions of alpha-tocopherol phosphate disodium salt in cell culture studies?

this compound’s water solubility (as a phosphate ester derivative) allows dissolution in aqueous buffers, but pH and ionic strength must be optimized. Use phosphate-buffered saline (PBS) at pH 7.4 or HEPES buffer to prevent hydrolysis. Ensure solutions are prepared fresh or stored at -20°C in aliquots to avoid degradation, as phosphate esters are susceptible to enzymatic or chemical breakdown in solution .

Q. How can researchers validate the purity of this compound in experimental formulations?

Employ high-performance liquid chromatography (HPLC) with UV detection at 294 nm (specific to tocopherols) or mass spectrometry for structural confirmation. Cross-reference with USP/EP pharmacopeial standards if available, and validate against certified reference materials (CRMs) to ensure batch-to-batch consistency .

Q. What are the recommended controls for assessing alpha-tocopherol phosphate’s antioxidant activity in vitro?

Include the following controls:

  • Native alpha-tocopherol (lipid-soluble) as a comparator.
  • Phosphate-free buffers to rule out ionic interference.
  • Positive controls (e.g., Trolox or ascorbic acid) and negative controls (e.g., vehicle-only treatments). Quantify lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay or measure reactive oxygen species (ROS) using fluorescent probes like DCFH-DA .

Advanced Research Questions

Q. What experimental designs address conflicting data on alpha-tocopherol phosphate’s cellular uptake compared to native alpha-tocopherol?

  • Comparative uptake assays: Use radiolabeled (³H or ¹⁴C) alpha-tocopherol phosphate and track intracellular accumulation via scintillation counting or autoradiography .
  • Membrane transport studies: Apply inhibitors of phosphate transporters (e.g., phloretin) to determine if uptake is carrier-mediated.
  • Subcellular fractionation: Isolate organelles (mitochondria, lysosomes) to localize the compound and assess metabolic conversion to alpha-tocopherol .

Q. How can researchers reconcile discrepancies in alpha-tocopherol phosphate’s bioavailability between in vitro and in vivo models?

  • Pharmacokinetic profiling: Measure plasma and tissue levels post-administration using LC-MS/MS.
  • Species-specific metabolism: Test hydrolysis rates in serum from different models (e.g., rodent vs. human) to identify enzymatic differences.
  • Synergistic studies: Co-administer with lipases or esterase inhibitors to modulate bioavailability, as phosphate esters may require enzymatic activation .

Q. What advanced techniques quantify alpha-tocopherol phosphate’s interaction with lipid membranes or proteins?

  • Surface plasmon resonance (SPR): Immobilize lipid bilayers or recombinant alpha-tocopherol transfer protein (α-TTP) to measure binding kinetics.
  • Molecular dynamics simulations: Model the compound’s orientation in membranes, focusing on phosphate group interactions with polar headgroups.
  • Isothermal titration calorimetry (ITC): Determine thermodynamic parameters (ΔH, Kd) of protein-ligand interactions .

Methodological Challenges and Solutions

Q. How should researchers address batch variability in commercial this compound?

  • Supplier validation: Request certificates of analysis (CoA) detailing purity (>98%), residual solvents, and endotoxin levels.
  • In-house QC: Perform NMR or FT-IR spectroscopy to confirm structural integrity.
  • Standardized assays: Use a single batch for longitudinal studies to minimize variability .

Q. What strategies improve the detection of alpha-tocopherol phosphate in complex biological matrices?

  • Sample preparation: Use solid-phase extraction (SPE) with C18 columns to isolate the compound from lipids and proteins.
  • Derivatization: Enhance LC-MS sensitivity by converting the phosphate group to a tert-butyldimethylsilyl (TBDMS) derivative.
  • Internal standards: Deuterated alpha-tocopherol phosphate (d₃ or d₆) corrects for matrix effects and ionization efficiency .

Contradiction Analysis

Q. Why do studies report divergent effects of alpha-tocopherol phosphate on oxidative stress markers?

  • Dosage dependency: Lower doses may act as pro-oxidants in high-ROS environments, while higher doses exhibit antioxidant effects.
  • Cell-type specificity: Variability in phosphatase expression (e.g., alkaline phosphatase) affects metabolic conversion to active alpha-tocopherol.
  • Assay interference: Phosphate ions in the salt may chelate divalent cations (e.g., Ca²⁺, Mg²⁺), indirectly altering enzyme activities .

Q. How can researchers resolve conflicting data on the compound’s stability under physiological conditions?

  • Accelerated stability testing: Incubate the compound in simulated gastric fluid (SGF) or intestinal fluid (SIF) to model in vivo degradation.
  • Stabilization strategies: Use lyophilized formulations or encapsulate in liposomes to protect against hydrolysis.
  • Real-time monitoring: Employ fluorescent probes (e.g., coumarin-labeled derivatives) to track degradation kinetics in live cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.